molecular formula C18H28N2O2 B7085574 N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide

N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide

Cat. No.: B7085574
M. Wt: 304.4 g/mol
InChI Key: TYOQHFKKCPDILX-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure features a benzamide core with a cyclohexyl group and a hydroxypropyl chain, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-20(2)17-10-8-15(9-11-17)18(22)19-12-16(13-21)14-6-4-3-5-7-14/h8-11,14,16,21H,3-7,12-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOQHFKKCPDILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC(CO)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-(dimethylamino)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-cyclohexyl-3-hydroxypropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH₄, tetrahydrofuran (THF), reflux.

    Substitution: Nucleophiles (e.g., halides), solvents (e.g., DCM), catalysts (e.g., palladium).

Major Products Formed

    Oxidation: N-(2-cyclohexyl-3-oxopropyl)-4-(dimethylamino)benzamide.

    Reduction: N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic agent for conditions such as nausea, vomiting, and certain psychiatric disorders.

    Industry: As a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide would depend on its specific biological target. Generally, benzamides exert their effects by binding to receptors in the central nervous system, such as dopamine receptors, and modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation and gastrointestinal motility.

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: A benzamide used as an antiemetic and gastroprokinetic agent.

    Sulpiride: An antipsychotic benzamide.

    Domperidone: Another antiemetic benzamide.

Uniqueness

N-(2-cyclohexyl-3-hydroxypropyl)-4-(dimethylamino)benzamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzamides. The presence of the cyclohexyl group and hydroxypropyl chain could influence its binding affinity, selectivity, and metabolic stability.

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